(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone
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Overview
Description
“(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone” is a chemical compound used in scientific research1. Its unique properties make it applicable in various studies, ranging from drug development to material science1.
Synthesis Analysis
Unfortunately, the exact synthesis process for this compound is not readily available in the search results. However, it’s likely that the synthesis involves complex organic chemistry reactions. For a detailed synthesis process, it’s recommended to refer to specialized chemistry literature or databases.Molecular Structure Analysis
The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure analysis for this compound is not available in the search results. This analysis typically involves techniques like X-ray crystallography, NMR spectroscopy, etc.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the search results. However, as a versatile material used in scientific research, it’s likely involved in various chemical reactions depending on the specific study1.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are crucial for understanding its behavior in different conditions. Unfortunately, the specific physical and chemical properties for this compound are not available in the search results.Scientific Research Applications
Heterocyclic Derivative Syntheses
Heterocyclic compounds, including tetrahydrofuran and dioxolane derivatives, are synthesized through palladium-catalyzed oxidative cyclization-alkoxycarbonylation of substituted gamma-oxoalkynes. These reactions occur under specific conditions and result in a variety of derivatives with potential applications in medicinal chemistry and drug development (Bacchi et al., 2005).
Hydrogenolysis of N- and O-Protected Hydroxyazetidines
Hydrogenolysis of N- and O-protected hydroxyazetidine derivatives over a palladium catalyst yields amino compounds, which are precursors for optically active, important pyrrolidine derivatives. This process highlights the versatility of hydroxyazetidine derivatives in synthesizing complex organic molecules with potential pharmaceutical applications (Kovács et al., 2014).
Synthesis and Antimicrobial Activity
The compound and related derivatives have been studied for their antimicrobial activity, indicating their potential as a starting material for developing new antimicrobial agents. These studies showcase the compound's role in the synthesis of various derivatives with significant antibacterial and antifungal activities (Hossan et al., 2012).
Crystal and Molecular Structure Analysis
The analysis of crystal and molecular structures of derivatives provides insights into the potential of such compounds in the development of new materials or drugs with specific chemical and physical properties. Such studies contribute to understanding the compound's behavior in various conditions and its interactions with other molecules (Lakshminarayana et al., 2009).
Novel Pyrimidine and Oxazinone Derivatives
The synthesis of novel pyrimidine and oxazinone derivatives fused with thiophene rings using similar starting materials demonstrates the compound's utility in creating bioactive molecules. These derivatives exhibit good antimicrobial activities, underscoring their potential in therapeutic applications (Patel et al., 2011).
Safety And Hazards
While the specific safety and hazards information for this compound is not available in the search results, it’s important to handle all chemical compounds with appropriate safety measures. This typically includes using personal protective equipment and following safe laboratory practices.
Future Directions
The future directions for research involving this compound are not explicitly mentioned in the search results. However, given its use in scientific research, it’s likely that future studies will continue to explore its properties and potential applications1.
Please note that for more detailed and specific information, it’s recommended to refer to specialized chemistry databases and literature.
properties
IUPAC Name |
(3-hydroxyazetidin-1-yl)-[6-(oxolan-2-ylmethoxy)pyridin-3-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-11-7-16(8-11)14(18)10-3-4-13(15-6-10)20-9-12-2-1-5-19-12/h3-4,6,11-12,17H,1-2,5,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIWKOJICCMVHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)COC2=NC=C(C=C2)C(=O)N3CC(C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Hydroxyazetidin-1-yl)(6-((tetrahydrofuran-2-yl)methoxy)pyridin-3-yl)methanone |
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